2-Methoxybenzo[c]phenanthrene
CAS No.: 4176-45-8
Cat. No.: VC8400044
Molecular Formula: C19H14O
Molecular Weight: 258.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4176-45-8 |
|---|---|
| Molecular Formula | C19H14O |
| Molecular Weight | 258.3 g/mol |
| IUPAC Name | 2-methoxybenzo[c]phenanthrene |
| Standard InChI | InChI=1S/C19H14O/c1-20-16-11-10-14-7-9-15-8-6-13-4-2-3-5-17(13)19(15)18(14)12-16/h2-12H,1H3 |
| Standard InChI Key | QLGPQVIOCQBYIQ-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=CC3=C2C4=CC=CC=C4C=C3)C=C1 |
| Canonical SMILES | COC1=CC2=C(C=CC3=C2C4=CC=CC=C4C=C3)C=C1 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The benzo[c]phenanthrene backbone consists of four fused benzene rings arranged in a non-linear fashion, creating a planar polycyclic system. The methoxy group at position 2 introduces electronic and steric modifications that distinguish 2-MBP from its parent hydrocarbon. Key structural parameters include:
The methoxy group’s electron-donating resonance effect increases electron density at adjacent carbons, potentially enhancing reactivity toward electrophilic substitution. This modification also influences intermolecular interactions, such as π-π stacking and hydrogen bonding, which are critical in crystallization and supramolecular assembly .
Synthetic Pathways and Reaction Dynamics
Reactivity Profile
The compound’s reactivity is hypothesized based on PAH chemistry:
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Oxidation: Susceptible to oxidation at electron-rich positions, forming quinones or epoxides. Reagents like (acidic conditions) or could mediate these transformations.
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Reduction: Catalytic hydrogenation () might partially saturate aromatic rings, yielding dihydro or tetrahydro derivatives.
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Electrophilic Substitution: Nitration or sulfonation could occur at positions ortho/para to the methoxy group, guided by directing effects.
Industrial and Materials Science Applications
Organic Electronics
The extended π-system of 2-MBP could serve as a building block for organic semiconductors or light-emitting diodes (OLEDs). Its planar structure facilitates charge transport, while the methoxy group improves solubility in organic solvents.
Catalysis and Functional Materials
Surface-adsorbed 2-MBP might act as a ligand in transition metal catalysts, modulating reactivity in cross-coupling or hydrogenation reactions.
Environmental Impact and Degradation
Persistence and Bioaccumulation
PAHs like 2-MBP are resistant to abiotic degradation, posing long-term environmental risks. Photolytic degradation under UV light could generate oxygenated byproducts, necessitating ecological monitoring.
Bioremediation Strategies
Microbial consortia containing Sphingomonas or Mycobacterium species may metabolize 2-MBP via dioxygenase-mediated pathways, breaking the aromatic rings into less hazardous metabolites.
Future Research Directions
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Synthetic Optimization: Developing high-yield, scalable synthesis methods for 2-MBP.
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Mechanistic Studies: Elucidating its interactions with biological targets using X-ray crystallography and NMR.
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Environmental Monitoring: Assessing its prevalence in urban aerosols and industrial effluents.
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